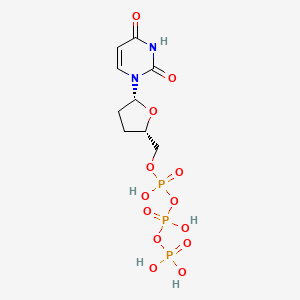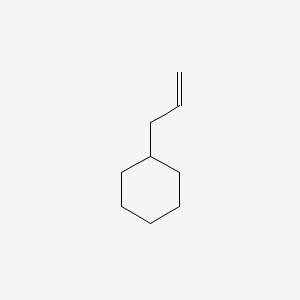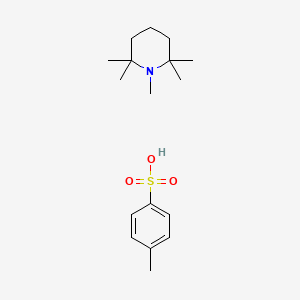
Pyrilen
Overview
Description
Pyrilen is a heterocyclic aromatic compound that contains a nitrogen atom within its ring structure. It is structurally similar to pyridine, with the nitrogen atom contributing to its aromaticity. This compound is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrilen can be synthesized through several methods, including:
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-ketoester, and ammonia. The reaction typically occurs under reflux conditions in ethanol, followed by oxidation to yield this compound.
Chichibabin Synthesis: This method involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst such as silica-alumina. The reaction is carried out in the gas phase at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often utilizes the Chichibabin synthesis due to its efficiency and scalability. The process involves passing a mixture of acetylene and hydrogen cyanide through a red-hot tube, resulting in the formation of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyridine N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield dihydropyridine derivatives. This reaction typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require catalysts like sulfuric acid or aluminum chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sulfuric acid, aluminum chloride; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Nitro-pyrilen, sulfonyl-pyrilen, halogenated this compound
Scientific Research Applications
Pyrilen has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: this compound-based compounds are explored for their therapeutic potential, including their use as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of pyrilen involves its interaction with various molecular targets and pathways. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, this compound derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The binding of this compound to these targets can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- Pyridine
- Pyrrole
- Imidazole
- Pyrimidine
Pyrilen’s unique structure and properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry. Its ability to undergo diverse chemical reactions and interact with specific molecular targets highlights its potential for further research and development.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;1,2,2,6,6-pentamethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.C7H8O3S/c1-9(2)7-6-8-10(3,4)11(9)5;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H2,1-5H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGPCWGFLQMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCCC(N1C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210516 | |
| Record name | Pyrilen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-93-8 | |
| Record name | Pyrilen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrilen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



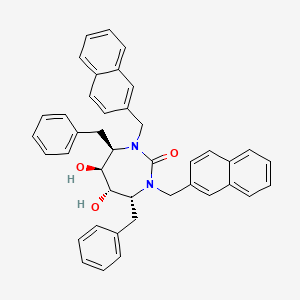
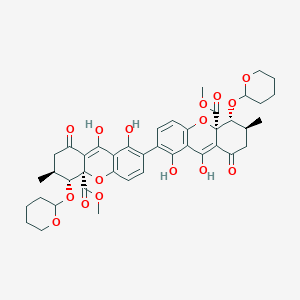

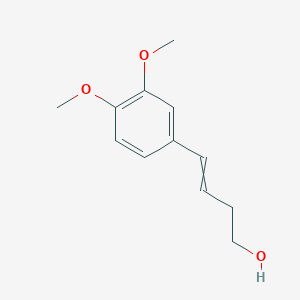
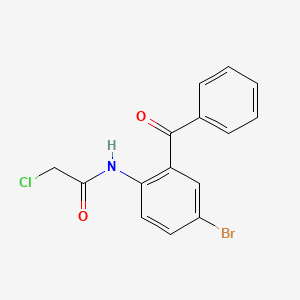

![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)
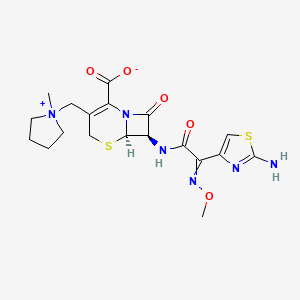
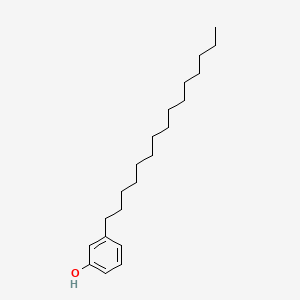
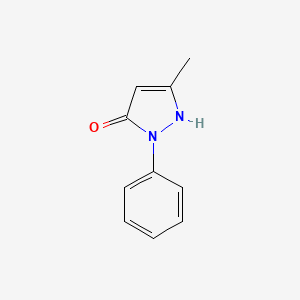
![8-Azoniabicyclo[3.2.1]octane,3-[(cyclopentylphenylacetyl)oxy]-8-methyl-8-(1-methylethyl)-, bromide,(3-endo,8-syn)-(9CI)](/img/structure/B1217952.png)
